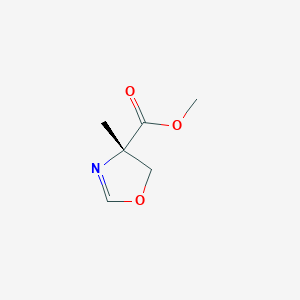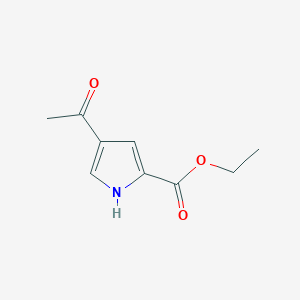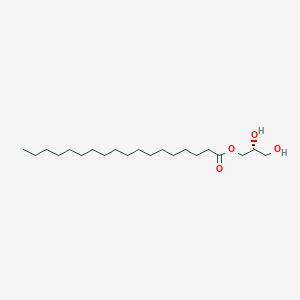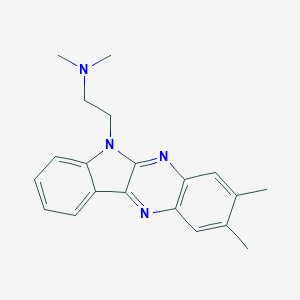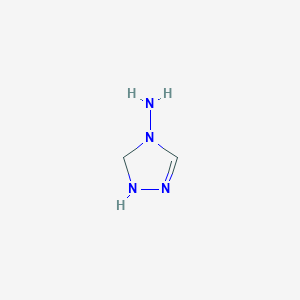
2-(3,4-Dimethoxyphenyl)-N-ethylethanamine
概要
説明
N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine is a chemical compound belonging to the phenethylamine class. It is structurally characterized by an ethyl group attached to the nitrogen atom and two methoxy groups attached to the benzene ring. This compound is an analogue of the major human neurotransmitter dopamine, where the hydroxy groups at the 3- and 4-positions are replaced with methoxy groups .
準備方法
Synthetic Routes and Reaction Conditions: One of the earliest syntheses of 3,4-dimethoxyphenethylamine, a related compound, was reported by Pictet and Finkelstein. They started from vanillin and proceeded through a multi-step sequence . A similar sequence was later reported by Buck and Perkin, which involves the following steps:
- 3,4-Dimethoxybenzaldehyde (veratraldehyde)
- 3,4-Dimethoxycinnamic acid
- 3,4-Dimethoxyphenylpropionic acid
- 3,4-Dimethoxyphenylpropionamide
- 3,4-Dimethoxyphenethylamine
A more concise synthesis was provided by Shulgin and Shulgin .
Industrial Production Methods: Industrial production methods for N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine are not well-documented in the literature. the general approach would likely involve the steps mentioned above, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine can undergo various types of chemical reactions, including:
- Oxidation : This reaction typically involves the conversion of the amine group to a nitro or nitroso group.
- Reduction : Reduction reactions can convert nitro groups back to amines.
- Substitution : The methoxy groups can be substituted with other functional groups under appropriate conditions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
- Substitution : Reagents like halogens (e.g., bromine, chlorine) and strong acids or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amine form.
科学的研究の応用
N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine has several scientific research applications:
- Chemistry : It is used as a precursor for the synthesis of various isoquinolines and other complex organic molecules .
- Biology : The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter pathways .
- Medicine : Research is ongoing to explore its potential therapeutic applications, including its role as a monoamine oxidase inhibitor .
- Industry : It is used in the synthesis of pharmaceuticals and other fine chemicals .
作用機序
The mechanism of action of N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine involves its interaction with monoamine oxidase enzymes. It acts as an inhibitor of these enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine . By inhibiting monoamine oxidase, the compound can increase the levels of these neurotransmitters in the brain, potentially affecting mood and cognitive function.
類似化合物との比較
Similar Compounds:
- 3,4-Dimethoxyphenethylamine : An analogue with similar structural features but without the ethyl group attached to the nitrogen atom .
- Mescaline (3,4,5-trimethoxyphenethylamine) : Another related compound with an additional methoxy group at the 5-position .
- Dopamine (3,4-dihydroxyphenethylamine) : The major human neurotransmitter, where the methoxy groups are replaced with hydroxy groups .
Uniqueness: N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine is unique due to the presence of the ethyl group attached to the nitrogen atom, which can influence its pharmacological properties and interactions with biological targets. This structural modification can affect its potency, selectivity, and overall biological activity compared to its analogues.
特性
CAS番号 |
112933-49-0 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-ethylethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-13-8-7-10-5-6-11(14-2)12(9-10)15-3/h5-6,9,13H,4,7-8H2,1-3H3 |
InChIキー |
HRNUZLNPJAFQML-UHFFFAOYSA-N |
SMILES |
CCNCCC1=CC(=C(C=C1)OC)OC |
正規SMILES |
CCNCCC1=CC(=C(C=C1)OC)OC |
同義語 |
N-ETHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

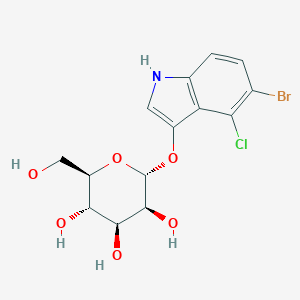
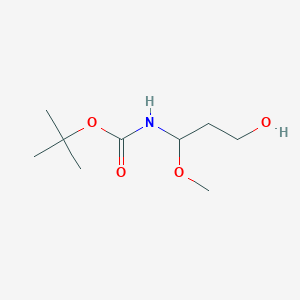
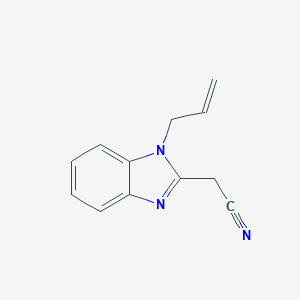
![5-[[[2-(Methylsulfinyl)ethyl]amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B54085.png)
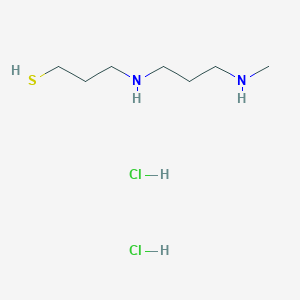
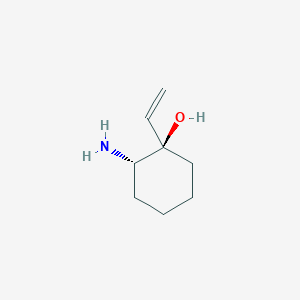
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)

